molecular formula C9H14O2 B8470318 3-(2-Furanyl)pentan-3-ol

3-(2-Furanyl)pentan-3-ol

Cat. No. B8470318
M. Wt: 154.21 g/mol
InChI Key: KNTSWYIADSGTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07468449B2

Procedure details

2-methyl furate (10.0 g, 79 mmol) is dissolved in THF (100 mL) under a nitrogen atmosphere. Ethyl magnesium bromide (3.0 M in Et2O, 55 ml, 166 mmol) is added initially at room temperature. The reaction is cooled to −30° C., and the remaining ethyl Grignard added. The mixture is stirred overnight at room temperature. Saturated sodium bicarbonate solution (10 mL) is added to the stirring solution followed by diethyl ether (100 mL) and water (50 mL). The organic layer is separated and washed with water. The ether layer is dried over magnesium sulfate, filtered, and evaporated under vacuum to give 10.7 g of a oil, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8]C)=O.[CH2:10]([Mg]Br)[CH3:11].C(=O)(O)[O-].[Na+].[CH2:19](OCC)[CH3:20]>C1COCC1.O>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])([CH2:10][CH3:11])[CH2:19][CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=CC=C1)C(CC)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.